molecular formula C11H12ClN3O B2878095 2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248644-68-9

2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No. B2878095
CAS RN: 1248644-68-9
M. Wt: 237.69
InChI Key: BILFPUBYZCKHEV-UHFFFAOYSA-N
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Description

The compound “2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is an organic compound that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a chloro-methylphenyl group and an ethanol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the chloro-methylphenyl group, and the ethanol group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar ethanol group could confer some degree of solubility in water .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Triazole derivatives, including compounds similar to "2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol", have been a focus of chemical synthesis and structural analysis studies. For example, triazole compounds have been synthesized and characterized using various spectroscopic techniques, providing insights into their structural and electronic properties. These studies contribute to the understanding of the chemical behavior and potential applications of triazole derivatives in various fields, including materials science and pharmaceuticals (Ahmed et al., 2016).

Molecular Interactions and Bonding

Research on triazole derivatives also includes the investigation of molecular interactions and bonding, such as π-hole tetrel bonding interactions. These studies provide valuable information on how these compounds interact with other molecules, which is crucial for designing materials with specific properties or for understanding their behavior in biological systems (Ahmed et al., 2020).

Catalysis

Triazole derivatives have been explored for their catalytic properties in various chemical reactions. For instance, research has been conducted on half-sandwich ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands, investigating their catalytic oxidation of alcohols and transfer hydrogenation of ketones. These studies highlight the potential of triazole compounds in catalysis, which could be leveraged in industrial processes and synthetic chemistry (Saleem et al., 2013).

Antimicrobial and Anticorrosive Applications

Triazole derivatives have shown potential in antimicrobial and anticorrosive applications. For example, novel triazole-derived molecules have been synthesized and tested as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiencies, highlighting their potential in protecting metals from corrosion, which has implications for industrial maintenance and longevity (Jawad et al., 2020).

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways that are affected by this compound. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzyme catalysis, and cellular metabolism .

Pharmacokinetics

The compound’s molecular weight (17064 g/mol ) suggests that it may have favorable absorption and distribution characteristics. The presence of the hydroxyl group could potentially influence the compound’s metabolism and excretion, as it could be a site for phase II conjugation reactions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment due to the presence of the hydroxyl group . Additionally, the compound’s efficacy could be influenced by the presence of other biomolecules that compete for the same targets.

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies . For example, if the compound shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8-2-3-10(6-11(8)12)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILFPUBYZCKHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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